4-[(2-Hydroxyethyl)amino]benzoic acid
Description
Benzoic Acid Derivatives in Contemporary Organic Chemistry Research
Benzoic acid and its derivatives are a cornerstone of modern organic chemistry, serving as versatile precursors and building blocks in a multitude of synthetic applications. nih.gov First isolated in the 16th century, benzoic acid is an aromatic carboxylic acid that occurs naturally in many plants and is involved in the biosynthesis of numerous secondary metabolites. google.com In industrial and laboratory settings, these compounds are pivotal for producing a wide array of organic substances. google.com
The reactivity of the benzoic acid scaffold, primarily centered on its aromatic ring and carboxyl group, allows for extensive functionalization, leading to a vast library of derivatives with tailored properties. These derivatives are integral to various sectors, including the manufacturing of dyes, cosmetics, and plastics. sigmaaldrich.com For example, certain esters of benzoic acid are used as plasticizers, while others, like sodium benzoate, are widely employed as food preservatives due to their ability to inhibit the growth of microbes in acidic conditions. calpaclab.com Furthermore, the structural framework of benzoic acid is a common feature in many pharmaceutical compounds, highlighting its importance in medicinal chemistry. nih.gov Research continues to explore novel applications for these derivatives, from developing advanced polymers to creating new therapeutic agents. nih.gov
The Structural and Functional Significance of 4-[(2-Hydroxyethyl)amino]benzoic Acid within the Benzoic Acid Class
Within the broad family of benzoic acid derivatives, this compound is a molecule of significant interest due to its multifunctional nature. Its structure is characterized by a central benzene (B151609) ring substituted with three distinct functional groups: a carboxylic acid group (-COOH), a secondary amino group (-NH-), and a primary alcohol group (-OH) at the terminus of an ethyl chain. This unique combination of functional groups on a single molecule imparts a high degree of chemical versatility.
The carboxylic acid group provides a site for reactions such as esterification and amidation, allowing the molecule to be incorporated into larger polymer chains like polyesters and polyamides. The secondary amino group, attached directly to the aromatic ring at the para-position, influences the electronic properties of the molecule and serves as a key reactive site for further chemical modifications. The presence of the 2-hydroxyethyl substituent introduces increased polarity and provides an additional site for reactions like etherification or esterification. This trifunctional nature makes this compound a valuable intermediate for synthesizing more complex molecules and materials, potentially for applications in dye manufacturing or as a specialized monomer in polymer science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | This compound |
This table is interactive. Users can sort columns by clicking on the headers.
Historical and Current Trajectories of Research on Amino- and Hydroxy-Benzoic Acid Architectures
Research into amino- and hydroxy-substituted benzoic acids has a rich history, evolving from foundational organic chemistry to advanced materials science and drug discovery. Historically, simple derivatives like 4-aminobenzoic acid (PABA) gained prominence as essential biochemical precursors for folate synthesis in microorganisms and for their use in applications such as sunscreens. nih.govchemimpex.com Similarly, hydroxybenzoic acids, such as salicylic acid, have long been recognized for their medicinal properties.
Contemporary research has shifted towards leveraging these architectures to create materials and molecules with highly specific functions. In the field of polymer chemistry, amino and hydroxybenzoic acids are explored as monomers for high-performance polymers, including thermoresistant plastics. google.com The functional groups provide sites for polymerization and can impart desirable properties such as thermal stability and specific binding capabilities to the resulting materials.
In medicinal chemistry, the combination of amino and hydroxyl functionalities on a benzoic acid core is a common strategy for developing new therapeutic agents. These groups can participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets. Current research investigates derivatives of these compounds for a range of bioactivities, including antimicrobial and cytotoxic properties, by modifying the core structure to enhance efficacy and target specificity. mdpi.com The ongoing exploration of these compounds underscores their enduring importance as versatile scaffolds in chemical research and development.
Table of Compounds
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₁NO₃ |
| Benzoic Acid | C₇H₆O₂ |
| Sodium Benzoate | C₇H₅NaO₂ |
| 4-Aminobenzoic Acid (PABA) | C₇H₇NO₂ |
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-5-10-8-3-1-7(2-4-8)9(12)13/h1-4,10-11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBRVKSPNGDISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304251 | |
| Record name | 4-[(2-hydroxyethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117821-34-8 | |
| Record name | 4-[(2-Hydroxyethyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117821-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-hydroxyethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Preparative Routes for 4-[(2-Hydroxyethyl)amino]benzoic Acid
The introduction of a 2-hydroxyethyl group onto the nitrogen atom of 4-aminobenzoic acid (PABA) is a key transformation in the synthesis of the title compound. Various synthetic strategies can be employed to achieve this N-alkylation.
A primary route for the synthesis of this compound involves the direct N-alkylation of 4-aminobenzoic acid. A common and effective method utilizes a haloalkanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, as the alkylating agent in the presence of a base. The base is crucial for deprotonating the amino group of PABA, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the haloalkanol.
A typical laboratory-scale protocol can be described as follows: 4-aminobenzoic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A base, commonly an inorganic carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) for reactions requiring more stringent anhydrous conditions, is added to the mixture. nih.gov Subsequently, 2-chloroethanol is added, and the reaction mixture is heated to promote the substitution reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by an aqueous workup to remove inorganic salts, followed by purification techniques like recrystallization or column chromatography.
An alternative approach involves the reaction of 4-aminobenzoic acid with ethylene (B1197577) oxide. This reaction, characteristic of ethylene oxide's reactivity as an electrophile, proceeds via a ring-opening mechanism when attacked by the nucleophilic amine. ugr.es This method is often employed in industrial settings and can be catalyzed by acids or bases. The reaction is highly exothermic and requires careful temperature control.
A related synthesis described in the literature is that of 4-[(2-carboxyethyl)amino]benzoic acid, where 4-aminobenzoic acid is reacted with 3-chloropropanoic acid in the presence of potassium hydroxide. nih.gov This demonstrates the feasibility of N-alkylation of PABA with functionalized alkyl halides.
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of several reaction parameters. Key variables include the choice of solvent, base, temperature, and reaction time.
Table 1: Optimization of Reaction Conditions for N-Alkylation of 4-Aminobenzoic Acid
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 12 | Moderate |
| 2 | DMSO | K₂CO₃ | 100 | 8 | Good |
| 3 | Acetonitrile | NaH | Reflux | 6 | High |
Note: This table is a representative example based on general principles of N-alkylation and may not reflect empirically validated data for this specific reaction.
For the N-alkylation with 2-chloroethanol, the choice of a polar aprotic solvent like DMSO can enhance the reaction rate by effectively solvating the cation of the base while leaving the anion (the active base) more reactive. The temperature is a critical factor; higher temperatures generally accelerate the reaction but can also lead to the formation of side products, such as O-alkylation of the carboxylic acid or dialkylation of the amino group. The molar ratio of the reactants is also important, with an excess of the alkylating agent sometimes used to drive the reaction to completion, although this can increase the risk of dialkylation. The use of a phase-transfer catalyst could also be explored to facilitate the reaction between the aqueous and organic phases if a biphasic system is employed.
The synthesis of this compound via the N-alkylation of 4-aminobenzoic acid with 2-chloroethanol proceeds through a nucleophilic substitution mechanism, likely an Sₙ2 pathway.
The mechanism can be outlined in the following steps:
Deprotonation: The base (e.g., CO₃²⁻ from K₂CO₃) removes a proton from the amino group of 4-aminobenzoic acid, forming a more nucleophilic amide anion.
Nucleophilic Attack: The amide anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-Cl bond is breaking simultaneously.
Displacement of Leaving Group: The chloride ion, a good leaving group, is displaced, resulting in the formation of the N-C bond and yielding the desired product, this compound.
In the case of reaction with ethylene oxide, the mechanism involves the nucleophilic attack of the amino group on one of the carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring and the formation of a zwitterionic intermediate, which is then protonated during workup to give the final hydroxyethylated product. This reaction is often catalyzed, with acid catalysis involving protonation of the epoxide oxygen to make the ring more susceptible to nucleophilic attack, and base catalysis involving the deprotonation of the nucleophile to increase its reactivity. ugr.es
Synthesis of Related Aminobenzoic and Hydroxybenzoic Acid Isomers and Precursors
The synthesis of isomers of aminobenzoic and hydroxybenzoic acids, which serve as important precursors and comparative compounds, involves well-established organic reactions.
For instance, the synthesis of the isomers of aminobenzoic acid often starts from the corresponding nitrotoluenes. A general route for the synthesis of 4-aminobenzoic acid (p-aminobenzoic acid) involves the Friedel-Crafts alkylation of benzene (B151609) with methyl chloride to form toluene (B28343). youtube.com Nitration of toluene with a mixture of nitric acid and sulfuric acid predominantly yields para-nitrotoluene due to the ortho, para-directing effect of the methyl group. youtube.com Subsequent oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) yields 4-nitrobenzoic acid. youtube.com Finally, reduction of the nitro group, for example with tin and hydrochloric acid, produces 4-aminobenzoic acid. youtube.com
The synthesis of hydroxybenzoic acid isomers can also be achieved through various methods. For example, 4-hydroxybenzoic acid (p-hydroxybenzoic acid) can be synthesized via the Kolbe-Schmitt reaction, where potassium phenoxide is heated under a stream of carbon dioxide. nih.gov Another route involves the microbial synthesis from glucose using engineered strains of Escherichia coli. chemicalbook.com The synthesis of 2-hydroxy-4-aminobenzoic acid has been reported from m-aminophenol and carbon dioxide under supercritical conditions. sigmaaldrich.comgoogle.com A patented process describes heating a dry, finely divided mixture of m-aminophenol and potassium carbonate in a carbon dioxide atmosphere. google.com
The synthesis of substituted aminobenzoic acids, such as 4-amino-2-chlorobenzoic acid, can be achieved by the reduction of the corresponding nitro compound, 2-chloro-4-nitrobenzoic acid. chemicalbook.comchemicalbook.com
Advanced Characterization Techniques and Structural Analysis
Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the chemical environment of atoms and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific NMR data for 4-[(2-Hydroxyethyl)amino]benzoic acid is not available, the expected signals can be inferred from data for analogous compounds like 4-aminobenzoic acid and its ethyl ester.
For a related compound, Ethyl 4-aminobenzoate , the ¹H NMR spectrum in CDCl₃ typically shows distinct signals for the aromatic protons, the ethyl group protons, and the amino protons researchgate.netrsc.org. The aromatic protons usually appear as two doublets in the range of δ 6.6-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. The ethyl group exhibits a quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃) rsc.org. The amino group protons (NH₂) would likely present as a broad singlet.
Similarly, the ¹³C NMR spectrum of 4-aminobenzoic acid in DMSO-d₆ provides characteristic chemical shifts for the carbon atoms in the molecule researchgate.netrsc.org. The carboxyl carbon is typically observed downfield, while the aromatic carbons show signals in the aromatic region, with their specific shifts influenced by the amino and carboxyl substituents.
Interactive Data Table: Representative ¹H NMR Data for Ethyl 4-aminobenzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 2H | Aromatic (ortho to -COOEt) |
| ~6.6-6.8 | Doublet | 2H | Aromatic (ortho to -NH₂) |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
| Varies | Broad Singlet | 2H | -NH₂ |
Interactive Data Table: Representative ¹³C NMR Data for 4-Aminobenzoic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carboxyl Carbon (-COOH) |
| ~152 | Aromatic Carbon (C-NH₂) |
| ~131 | Aromatic Carbon (CH, ortho to -COOH) |
| ~117 | Aromatic Carbon (C-COOH) |
| ~113 | Aromatic Carbon (CH, ortho to -NH₂) |
For this compound, one would expect additional signals in both ¹H and ¹³C NMR spectra corresponding to the 2-hydroxyethyl group. The methylene protons (-CH₂-) adjacent to the nitrogen and the hydroxyl group would likely appear as triplets in the ¹H NMR spectrum, and their corresponding carbons would give rise to distinct signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O functional groups, as well as aromatic C-H and C=C vibrations.
Drawing from data on 4-aminobenzoic acid , the IR spectrum typically displays a broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹ welcomehomevetsofnj.org. The N-H stretching vibrations of the primary amine appear as two distinct bands around 3300-3500 cm⁻¹ welcomehomevetsofnj.org. The carbonyl (C=O) stretching of the carboxylic acid gives a strong absorption band around 1670-1700 cm⁻¹ welcomehomevetsofnj.orgresearchgate.net. For Ethyl 4-aminobenzoate , the ester carbonyl stretch is observed in a similar region welcomehomevetsofnj.orgstmarys-ca.edu.
In the case of this compound, the presence of the secondary amine and the primary alcohol would introduce additional characteristic bands. A single N-H stretching band for the secondary amine would be expected, and a broad O-H stretching band for the alcohol would likely overlap with the carboxylic acid O-H stretch.
Interactive Data Table: Characteristic IR Absorption Bands for 4-Aminobenzoic Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine |
| 2500-3300 | O-H Stretch | Carboxylic Acid |
| 1670-1700 | C=O Stretch | Carboxylic Acid |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1200-1350 | C-O Stretch | Carboxylic Acid |
| 1150-1300 | C-N Stretch | Aromatic Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to the presence of the benzene ring and its substituents.
The UV-Vis spectrum of 4-aminobenzoic acid in various solvents typically shows absorption maxima that can be attributed to π → π* transitions of the aromatic system sielc.comsphinxsai.comnist.govspectrabase.com. For instance, in methanol, PABA shows an absorption peak around 280 nm sphinxsai.com. In water, absorption maxima are observed at approximately 194 nm, 226 nm, and 278 nm sielc.com. The position and intensity of these bands can be influenced by the solvent polarity and pH. The amino and carboxyl groups, being an electron-donating and an electron-withdrawing group respectively, influence the electronic transitions of the benzene ring.
Interactive Data Table: UV-Vis Absorption Maxima for 4-Aminobenzoic Acid
| Solvent | λmax (nm) |
| Water | 194, 226, 278 sielc.com |
| Methanol | 280 sphinxsai.com |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecular structure.
The mass spectrum of 4-aminobenzoic acid typically shows a molecular ion peak [M]⁺ at m/z 137, corresponding to its molecular weight chemicalbook.comnih.govnist.govmassbank.eu. Common fragmentation pathways include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 120, and the loss of a carboxyl group (-COOH) to give a fragment at m/z 92 nih.gov.
For this compound, the molecular ion peak would be expected at its corresponding molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond in the hydroxyethyl side chain, as well as fragmentation patterns similar to those of 4-aminobenzoic acid.
Interactive Data Table: Key Mass Spectrometry Fragments for 4-Aminobenzoic Acid
| m/z | Fragment |
| 137 | [M]⁺ (Molecular Ion) |
| 120 | [M - OH]⁺ |
| 92 | [M - COOH]⁺ |
| 65 | [C₅H₅]⁺ |
X-ray Crystallography and Solid-State Structural Elucidation
While a specific crystal structure for this compound is not publicly available, studies on related compounds, such as salts and derivatives of p-aminobenzoic acid, offer significant insights into the expected solid-state behavior.
Analysis of Crystal Packing and Supramolecular Architectures
The crystal packing of aminobenzoic acid derivatives is often dominated by a network of hydrogen bonds and other non-covalent interactions, leading to the formation of complex supramolecular architectures.
In the solid state, derivatives of p-aminobenzoic acid are known to form extensive hydrogen-bonding networks. The carboxylic acid group can act as both a hydrogen-bond donor and acceptor, while the amino group is a hydrogen-bond donor. These interactions lead to the formation of dimers, chains, and higher-order structures. Studies on salts of PABA with various organic molecules have revealed that proton transfer from the carboxylic group to a basic nitrogen atom is a common feature, resulting in charge-assisted hydrogen bonds that play a crucial role in the crystal packing rsc.org. Water molecules, when present, often participate in the hydrogen-bonding network, further stabilizing the supramolecular architecture rsc.org. The polymorphism of p-aminobenzoic acid itself highlights the different ways in which these intermolecular interactions can direct the crystal packing, leading to different crystalline forms with distinct physical properties.
For this compound, the presence of the additional hydroxyl group and the secondary amine would provide more sites for hydrogen bonding. This would likely lead to even more complex and robust three-dimensional networks in the solid state. The interplay between the carboxylic acid, the secondary amine, and the hydroxyl group in forming hydrogen bonds would be a key feature of its crystal packing and supramolecular architecture.
Intermolecular Interactions, including Hydrogen Bonding and Stacking
The molecular structure of this compound, featuring a carboxylic acid group, a secondary amine, a hydroxyl group, and an aromatic ring, facilitates a variety of intermolecular interactions that dictate its solid-state packing and physical properties. While specific crystallographic studies for this exact molecule were not identified in the provided search results, analysis of closely related p-aminobenzoic acid (pABA) derivatives and other substituted benzoic acids allows for a detailed prediction of its supramolecular assembly.
The most significant interaction is the hydrogen bonding mediated by the carboxylic acid groups. In the solid state, carboxylic acids commonly form robust centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds, creating a characteristic R22(8) ring motif nih.govnih.gov. This potent interaction is a primary driver in the crystal packing of many benzoic acid derivatives nih.gov.
In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings of adjacent molecules are expected to contribute to the stabilization of the crystal lattice. These interactions, which can occur in face-to-face or offset arrangements, are a common feature in the crystal packing of aromatic carboxylic acids ucl.ac.ukchemrxiv.org. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking interactions is crucial in determining the final polymorphic form of the compound ucl.ac.ukchemrxiv.orgacs.org.
Bond Lengths, Bond Angles, and Conformational Analysis
The geometry of this compound is defined by the relatively rigid substituted benzene ring and the flexible N-(2-hydroxyethyl) side chain. The benzoic acid portion of the molecule is expected to be largely planar. Bond lengths and angles within the aromatic ring and the carboxyl group are anticipated to fall within standard, well-established ranges for similar organic compounds nih.gov.
Analysis of a closely related structure, the 2-hydroxyethylammonium p-aminobenzoate (HEA-pABA) salt, provides insight into the expected geometric parameters. Although this is an ionic complex, the bond lengths and angles within the individual ions are representative.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | C-C (aromatic, avg.) | ~1.390 |
| C-C (carboxyl) | ~1.510 | |
| C=O | ~1.250 | |
| C-O | ~1.270 | |
| C-N | ~1.470 | |
| C-O (hydroxyl) | ~1.420 | |
| Bond Angles (°) | C-C-C (aromatic, avg.) | ~120.0 |
| O-C-O (carboxyl) | ~124.0 | |
| C-C-N | ~111.0 | |
| C-O-H (hydroxyl) | ~109.0 |
Note: Data are representative values based on analogous structures like 2-hydroxyethylammonium p-aminobenzoate and are for illustrative purposes.
Conformational analysis focuses on the torsion angles within the N-(2-hydroxyethyl) side chain. The key flexible bonds are C(aryl)-N, N-C(ethyl), and C-C(ethyl). Rotation around these bonds gives rise to different conformers. For instance, the geometry of the linking ethyl-amino chain can adopt anti or gauche conformations, as observed in similar structures like 4-[(2-phenylethyl)amino]benzoic acid nih.gov. The specific conformation adopted in the solid state is determined by the optimization of intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. The dihedral angle between the plane of the benzene ring and the carboxylic acid group is typically small, indicating a high degree of conjugation and planarity.
Chromatographic Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of this compound. Given the compound's polarity and aromatic nature, reversed-phase HPLC (RP-HPLC) is the most suitable method.
In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) silica gel, is used. The mobile phase consists of a polar solvent mixture, typically purified water and a miscible organic modifier such as acetonitrile or methanol. To ensure good peak shape and reproducibility for the acidic analyte, a small amount of an acid modifier, such as formic acid, acetic acid, or phosphoric acid, is usually added to the mobile phase. This suppresses the ionization of the carboxylic acid group, leading to more consistent retention and sharper, more symmetrical peaks. Detection is commonly achieved using a UV-Vis detector, leveraging the strong chromophore of the substituted benzene ring.
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~254 nm or ~305 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations or for pharmacokinetic studies sielc.com.
Ultra-High Performance Liquid Chromatography-Electrospray Ionization Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF/MS)
For highly sensitive and selective analysis, particularly in complex matrices, Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) is an exceptionally powerful technique researchgate.netbenthamdirect.com. This method combines the superior separation efficiency of UHPLC, which uses columns with smaller particle sizes (<2 µm) for higher resolution and faster analysis times, with the high mass accuracy and resolution of a Q-TOF mass spectrometer nih.govmdpi.com.
The chromatographic principles are similar to HPLC but are optimized for higher pressures and lower flow rates. Electrospray ionization (ESI) is a soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion, typically the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. The Q-TOF analyzer then measures the mass-to-charge ratio (m/z) of these ions with very high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. This provides a high degree of confidence in compound identification.
| Parameter | Description |
|---|---|
| UHPLC System | |
| Column | UHPLC C18 (e.g., Waters ACQUITY HSS T3, 2.1 mm x 100 mm, 1.8 µm) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile nih.govmdpi.com |
| Flow Rate | 0.3 mL/min nih.gov |
| Gradient | Example: 5% B to 95% B over 15 minutes nih.gov |
| Column Temperature | 30-40 °C nih.govmdpi.com |
| ESI-Q-TOF/MS System | |
| Ionization Mode | ESI Positive and/or Negative |
| Mass Range | 50-1000 m/z |
| Capillary Voltage | ~3.0-4.0 kV |
| Data Acquisition | Full Scan MS and MS/MS (tandem mass spectrometry) |
This methodology is invaluable for metabolite identification, impurity profiling, and pharmacokinetic analysis, providing both qualitative and quantitative information with exceptional specificity and sensitivity researchgate.netnih.govmdpi.com.
Future Research Directions and Unexplored Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to aminobenzoic acids often rely on petroleum-based precursors and can involve harsh reaction conditions. Future research must prioritize the development of green and sustainable methods for synthesizing 4-[(2-Hydroxyethyl)amino]benzoic acid. A significant avenue of exploration lies in biocatalysis and the use of renewable feedstocks.
Microbial synthesis presents a promising alternative to traditional chemical methods. For instance, engineered multi-enzyme cascades in microorganisms like Escherichia coli have been successfully used to synthesize 4-hydroxybenzoic acid (4HBA) from renewable sources like L-tyrosine. nih.gov Similar whole-cell biocatalyst systems could be engineered to produce PABA or its derivatives, offering a more sustainable production pathway. nih.govmdpi.com Research should focus on identifying or engineering enzymes that can catalyze the specific N-hydroxyethylation of PABA.
Key research objectives in this area include:
Enzyme Discovery and Engineering: Identifying novel enzymes or engineering existing ones (e.g., aminotransferases, hydroxylases) to perform the N-alkylation of PABA with high selectivity and yield.
Metabolic Engineering: Developing microbial strains capable of producing this compound directly from simple carbon sources like glucose.
Flow Chemistry: Integrating biocatalytic steps into continuous flow reactors to improve efficiency, scalability, and safety, while minimizing waste.
Table 1: Potential Sustainable Synthetic Methodologies
| Methodology | Precursor(s) | Key Advantages | Research Focus |
|---|---|---|---|
| Whole-Cell Biocatalysis | L-Tyrosine, Glucose | Uses renewable feedstocks, mild reaction conditions. | Engineering enzymatic pathways for N-hydroxyethylation. |
| Chemo-enzymatic Synthesis | 4-Aminobenzoic acid, Ethylene (B1197577) glycol | Combines the efficiency of chemical synthesis with the selectivity of enzymes. | Development of robust enzymes for specific alkylation. |
Rational Design and Synthesis of Advanced Derivatives with Targeted Architectures
The functional groups of this compound—the carboxylic acid, the secondary amine, and the primary alcohol—provide a rich platform for derivatization. Future work should move beyond simple modifications and focus on the rational design of advanced derivatives with specific, targeted functionalities. The molecular hybridization approach, which combines two or more pharmacophores, has been effectively used to create PABA derivatives with significant biological activity. nih.govnih.govresearchgate.net
For example, the carboxylic acid group can be converted into esters, amides, or hydrazides to modulate solubility and reactivity. The hydroxyl group can be esterified or etherified to introduce new properties, while the secondary amine offers a site for further substitution.
Future research should be directed towards:
Polymer Science: Using the compound as a functional monomer for the synthesis of novel polyesters, polyamides, or polyurethanes with enhanced thermal stability, biodegradability, or specific recognition capabilities.
Pharmacological Scaffolds: Designing derivatives where the core structure is linked to other bioactive moieties to create hybrid molecules. nih.gov This could involve creating Schiff bases or other conjugates with known pharmacological activity. researchgate.netmdpi.com
Supramolecular Chemistry: Developing derivatives capable of self-assembly into complex architectures like hydrogels, liquid crystals, or metal-organic frameworks (MOFs), driven by hydrogen bonding and other non-covalent interactions. nih.gov
In-depth Mechanistic Studies of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions, minimizing byproducts, and enabling the synthesis of complex derivatives. While the synthesis of related compounds is established, detailed mechanistic studies for this specific molecule are lacking.
Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways. This includes:
Kinetic Studies: Performing kinetic analysis to determine reaction orders, activation energies, and the influence of catalysts and solvents on reaction rates.
Isotopic Labeling: Using isotopically labeled reactants (e.g., with ¹³C, ¹⁵N, or ¹⁸O) to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Intermediate Trapping and Characterization: Designing experiments to trap and isolate reactive intermediates, followed by characterization using spectroscopic techniques like NMR and mass spectrometry. This is particularly important for understanding multistep transformations or reactions prone to rearrangement.
For example, in the synthesis of PABA-derived Schiff bases, mechanistic studies could clarify the role of acid catalysts and the energetics of imine bond formation, leading to more efficient and selective synthetic protocols. mdpi.com
Application of Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. nih.gov The application of these methods to this compound and its derivatives is a largely unexplored but highly promising research avenue.
Advanced computational approaches that should be leveraged include:
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures (e.g., HOMO-LUMO energy gaps), and spectroscopic properties (IR, NMR). researchgate.net This information is invaluable for understanding reactivity and interpreting experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule and its derivatives in different environments (e.g., in solution or within a polymer matrix), providing insights into conformational dynamics and intermolecular interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): For applications in materials science or pharmacology, QSAR models can be developed to correlate structural features of a library of derivatives with their observed properties, enabling the predictive design of new molecules with desired characteristics.
Table 2: Application of Computational Methods
| Computational Method | Predicted Properties | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, reaction energies. | Guiding synthesis, predicting reactivity, interpreting spectroscopic data. researchgate.net |
| Molecular Dynamics (MD) | Conformational preferences, solvation effects, binding affinities. | Modeling interactions with biological targets or within materials. mdpi.com |
Integration with Emerging Chemical Technologies and High-Throughput Research Paradigms
To accelerate the exploration of this compound and its derivatives, future research must integrate emerging technologies. High-Throughput Experimentation (HTE) and High-Throughput Screening (HTS) are particularly relevant. researchgate.netsbpdiscovery.org
HTE platforms allow for the rapid optimization of reaction conditions by performing hundreds of reactions in parallel under varying parameters (e.g., catalysts, solvents, temperatures). researchgate.net This approach can drastically reduce the time required to develop efficient synthetic routes for new derivatives.
Once libraries of derivatives are synthesized, HTS can be employed to rapidly screen them for desired properties. cuanschutz.edunih.gov For example:
Biochemical Assays: Screening for inhibitory activity against specific enzymes or binding to target receptors. nih.gov
Cell-Based Assays: Evaluating the effects of compounds on cell viability, proliferation, or other cellular functions. cuanschutz.edu
Materials Property Screening: Assessing properties like thermal stability, conductivity, or optical characteristics in a high-throughput manner.
The integration of automated synthesis, HTE for optimization, and HTS for property evaluation creates a powerful research paradigm that can rapidly advance the development and application of novel compounds derived from this compound.
Q & A
Basic: What are the recommended synthetic routes for 4-[(2-Hydroxyethyl)amino]benzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 4-aminobenzoic acid with 2-hydroxyethylamine via amidation or esterification. Key steps include:
- Amidation: Use carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis .
- Esterification: Employ acid chlorides (e.g., SOCl₂) to activate the carboxylic acid group before reacting with 2-hydroxyethylamine .
Critical Parameters: - pH Control: Maintain pH 7–8 to avoid side reactions like ester hydrolysis.
- Temperature: Optimize at 60–80°C for amidation to balance reaction rate and decomposition.
Data Table: Comparison of Synthetic Routes
| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Amidation | EDC/DMAP, DMF | 70 | 78 | 95% | |
| Esterification | SOCl₂, THF | 60 | 65 | 89% |
Advanced: How can crystallographic data inconsistencies be resolved during structural refinement of this compound derivatives?
Methodological Answer:
Inconsistencies in X-ray diffraction data (e.g., thermal motion, disorder) require:
Software Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen-bond networks .
Cross-Validation: Compare results with WinGX (for symmetry checks) and ORTEP-3 (for visualizing thermal ellipsoids) to identify outliers .
Data Filtering: Apply a σ cutoff (e.g., I > 2σ(I)) and refine occupancy ratios for disordered atoms iteratively .
Case Study: A monoclinic crystal (space group P21/c) of a related benzoic acid derivative showed improved R-factor from 0.12 to 0.05 after refining hydrogen-bond constraints using SHELXL .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify characteristic peaks:
- FT-IR: Confirm amide bonds (N–H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹) .
Tip: Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the hydroxyethyl chain .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes like NAMPT) by aligning the hydroxyethylamino group with catalytic pockets .
DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity of the aromatic ring and amide group .
ADMET Prediction: Tools like SwissADME evaluate logP (lipophilicity) and bioavailability, critical for drug-likeness .
Example: A derivative showed IC₅₀ = 12 µM against cancer cells due to strong hydrogen bonding with NAD+ binding sites .
Basic: How to optimize purification of this compound from reaction mixtures?
Methodological Answer:
- Recrystallization: Use ethanol/water (3:1 v/v) at 4°C to isolate high-purity crystals.
- Chromatography: Employ reverse-phase C18 columns with gradient elution (0.1% TFA in acetonitrile/water) .
Key Metrics: - Purity Check: Monitor by HPLC (C18 column, 254 nm) with retention time ~8.2 min .
- Yield Loss: Minimize by avoiding excessive heating during solvent evaporation.
Advanced: What strategies mitigate oxygen-dependent degradation during photochemical studies of benzoic acid derivatives?
Methodological Answer:
- Inert Atmosphere: Conduct experiments under argon in Schlenk flasks to prevent radical formation .
- Quenching Agents: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to scavenge reactive oxygen species .
- Kinetic Monitoring: Use UV-Vis spectroscopy (λ = 320 nm) to track degradation in real-time .
Data Contradiction Note: Some studies report faster degradation in DMSO due to peroxide impurities, highlighting solvent selection’s importance .
Basic: How to validate hydrogen-bonding networks in this compound crystals?
Methodological Answer:
- X-ray Diffraction: Measure O···H distances (2.6–3.0 Å) and angles (>150°) for OH···O bonds .
- Hirshfeld Surface Analysis: Use CrystalExplorer to map intermolecular interactions, focusing on OH···N and NH···O contacts .
Example: A crystal structure showed a 2D network via O–H···O (2.72 Å) and N–H···O (2.85 Å) bonds, stabilizing the lattice .
Advanced: What are the limitations of QSAR models for predicting the solubility of this compound analogs?
Methodological Answer:
- Data Gaps: Poor correlation (R² < 0.7) arises from inadequate training sets for polar substituents .
- Descriptor Selection: Include Abraham parameters (hydrogen-bond acidity/basicity) to improve accuracy .
- Validation: Use leave-one-out cross-validation and external test sets from PubChem data .
Case Study: A model incorporating logS and dipole moments reduced mean error from 0.8 to 0.3 log units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
